2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
“2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative synthetic approaches to create derivatives of compounds closely related to 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine. For instance, a study by Khlebnikov et al. (2018) outlines a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from a trifluoromethyl-containing building block, showcasing a method that could be adapted for related compounds (Khlebnikov et al., 2018).
Optical and Electronic Properties
The work by Palion-Gazda et al. (2019) investigates the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including derivatives similar to the compound of interest. This research provides insights into how the presence of amino groups and nitrogen-based π-deficient heterocycles influences thermal, redox, and photophysical properties (Palion-Gazda et al., 2019).
Medicinal Chemistry Applications
A study on the synthesis of substituted α-trifluoromethyl piperidinic derivatives by Rioton et al. (2017) offers a comprehensive survey of methods to generate compounds with a trifluoromethyl group, which is a common motif in pharmaceuticals due to its impact on bioactivity and metabolic stability (Rioton et al., 2017).
Pharmacological Properties
Another direction of research involves evaluating the pharmacological potential of related compounds. For example, the study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives, aiming to explore their anticancer activities. Such studies underscore the relevance of trifluoromethylated pyridines and piperidines in the development of new therapeutic agents (Hafez & El-Gazzar, 2020).
Material Science Applications
Research on the formation of heterocyclic amine adducts of bis(2-thiopyridine N-oxide)nickel(II) by Liu et al. (1985) showcases the potential use of such compounds in material science, particularly in the synthesis and characterization of complexes with interesting electronic and structural properties (Liu et al., 1985).
Future Directions
The future directions in the research of piperidine derivatives, including “2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel substituted piperidines and their evaluation for various biological activities .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its metabolic stability, while its piperidine and pyridine moieties might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound are currently unknown due to the lack of specific target and pathway information .
properties
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGDSZMGXQFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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